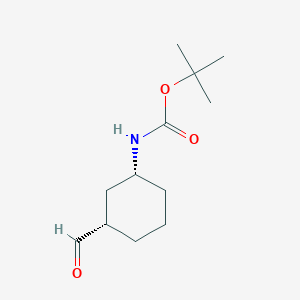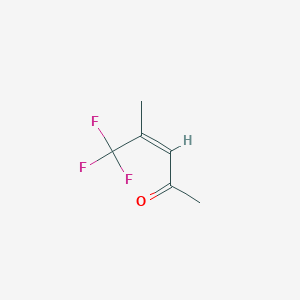
(3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoroacetic acid derivatives and methyl ketones. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the conditions are carefully controlled to ensure the formation of the desired (3Z) isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of advanced catalysts to improve yield and selectivity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds and similar structural features.
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene: Another compound with a series of double bonds, used in pheromone studies.
Uniqueness
(3Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C6H7F3O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
(Z)-5,5,5-trifluoro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H7F3O/c1-4(3-5(2)10)6(7,8)9/h3H,1-2H3/b4-3- |
InChI Key |
LQBGJMZJGMUJEZ-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


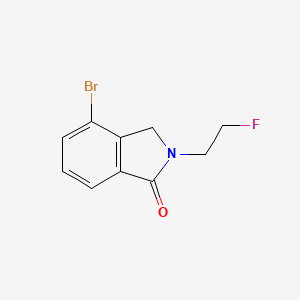
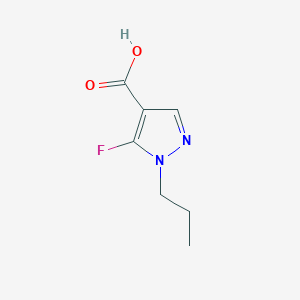

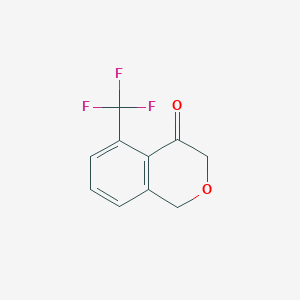
![3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12984282.png)
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984289.png)
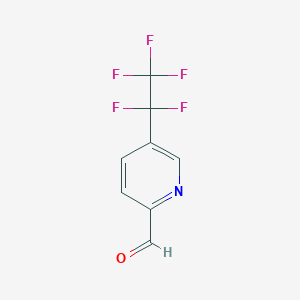
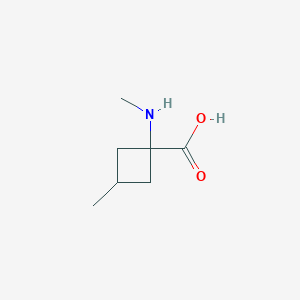
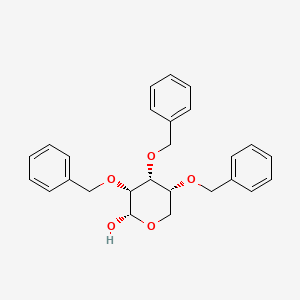
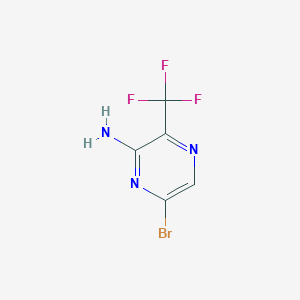
![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)
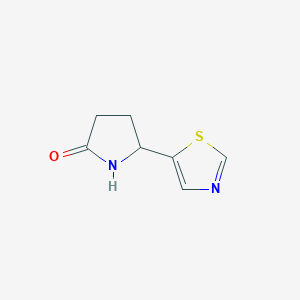
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid](/img/structure/B12984335.png)
